molecular formula C13H18ClNO3S B226321 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide

4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide

Cat. No. B226321
M. Wt: 303.81 g/mol
InChI Key: DJCSRXNBLXMVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide, also known as MCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCC is a sulfonamide derivative that has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. In

Mechanism of Action

The exact mechanism of action of 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide is not fully understood. However, it is believed that 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide has also been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide has been shown to reduce inflammation and pain in animal models. It has also been shown to increase the threshold for seizure induction, indicating its potential as an anticonvulsant agent. 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be well-tolerated in animal studies. However, one limitation of 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide. One area of research could focus on the development of new synthesis methods to improve the yield and purity of 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide. Another area of research could focus on the investigation of 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide's potential as a treatment for various inflammatory and neurological disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide and its potential interactions with other drugs.

Synthesis Methods

4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base. Another method involves the reaction of 4-chloro-3-methoxybenzene sulfonyl chloride with cyclohexylamine in the presence of a solvent such as dichloromethane. The synthesis of 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide can also be achieved by reacting 4-chloro-3-methoxybenzenesulfonyl isocyanate with cyclohexylamine.

Scientific Research Applications

4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been investigated as an anti-inflammatory and analgesic agent due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. 4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide has also been studied for its anticonvulsant properties, as it has been shown to increase the threshold for seizure induction in animal models.

properties

Product Name

4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide

Molecular Formula

C13H18ClNO3S

Molecular Weight

303.81 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H18ClNO3S/c1-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3

InChI Key

DJCSRXNBLXMVFQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.